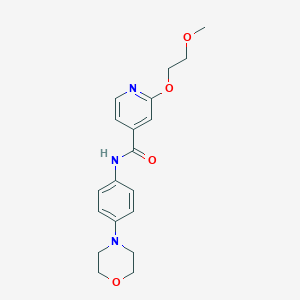

2-(2-methoxyethoxy)-N-(4-morpholinophenyl)isonicotinamide

Description

Properties

IUPAC Name |

2-(2-methoxyethoxy)-N-(4-morpholin-4-ylphenyl)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O4/c1-24-12-13-26-18-14-15(6-7-20-18)19(23)21-16-2-4-17(5-3-16)22-8-10-25-11-9-22/h2-7,14H,8-13H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSOGBYOFWHEZAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=NC=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyethoxy)-N-(4-morpholinophenyl)isonicotinamide typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the isonicotinamide core: This can be achieved by reacting isonicotinic acid with an appropriate amine under dehydrating conditions.

Introduction of the methoxyethoxy group: This step involves the reaction of the intermediate with 2-methoxyethanol in the presence of a suitable catalyst.

Attachment of the morpholinophenyl group: The final step involves coupling the intermediate with 4-morpholinophenylamine under conditions that facilitate amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyethoxy)-N-(4-morpholinophenyl)isonicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens and nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

2-(2-methoxyethoxy)-N-(4-morpholinophenyl)isonicotinamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.

Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which 2-(2-methoxyethoxy)-N-(4-morpholinophenyl)isonicotinamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with several patented and commercial molecules. Below is a detailed comparison based on substituents, core scaffolds, and inferred pharmacological properties:

Table 1: Structural and Functional Comparison

Key Observations :

Substituent Influence: The 2-methoxyethoxy group is a recurring motif in multiple compounds (e.g., EP00342850, GB02218983), suggesting its role in enhancing solubility or modulating steric hindrance during target binding. However, in the target compound, this group is directly attached to the isonicotinamide core, whereas in others (e.g., GB02218983), it forms part of a propanoic acid side chain . The morpholinophenyl group in the target compound distinguishes it from analogs like 1439936-60-3 (thiazol derivative), which instead uses a fluorinated phenoxy group for electronic effects .

Core Scaffold Variations :

- The isonicotinamide core in the target compound contrasts with the cyclopentane-carboxylic acid (EP00342850) or thiazol (1439936-60-3) scaffolds. These differences likely lead to divergent target selectivity; for example, thiazol derivatives are often associated with kinase inhibition, while cyclopentane-based structures may target proteases .

Compounds with bulkier substituents (e.g., bicycloheptane in GB02218983) may face challenges in membrane permeability .

Patent Trends :

- The target compound’s structural elements align with patented molecules from the 1990s–2010s (e.g., EP00342850, WO92/14706), which often focus on protease or kinase inhibitors. However, newer analogs like 1439936-60-3 reflect a shift toward fluorinated and heteroaromatic systems for improved target engagement .

Biological Activity

2-(2-Methoxyethoxy)-N-(4-morpholinophenyl)isonicotinamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological interactions, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Isonicotinamide moiety, which is known for its pharmacological properties.

- Morpholine ring , contributing to its interaction with various biological targets.

- Methoxyethoxy group , enhancing solubility and bioavailability.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the realms of antimicrobial and anticancer properties. Key findings include:

- Antimicrobial Activity : Preliminary studies suggest that the compound may inhibit the growth of certain bacterial strains, similar to other nicotinamide derivatives .

- Anticancer Potential : Investigations into its effects on cancer cell lines have shown promise, indicating potential pathways for therapeutic applications.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound likely interacts with specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : Its morpholine component may allow it to bind to various receptors, influencing signaling pathways critical for cell proliferation and survival .

- DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, potentially disrupting replication and transcription processes.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Reduced viability in cancer cell lines | |

| Enzyme Interaction | Modulation of metabolic enzyme activity |

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. Results indicated significant inhibition at low concentrations, suggesting potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Anticancer Activity

In vitro assays demonstrated that this compound reduced the proliferation of breast cancer cell lines by inducing apoptosis. The mechanism was linked to upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins, highlighting its potential as an anticancer drug candidate.

Pharmacokinetics and Bioavailability

The pharmacokinetic profile suggests good absorption due to the methoxyethoxy group, which enhances lipophilicity. Studies indicate that the compound has favorable distribution characteristics in tissues, although further research is needed to fully understand its metabolism and excretion pathways.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(2-methoxyethoxy)-N-(4-morpholinophenyl)isonicotinamide, and how are intermediates purified?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as coupling between isonicotinamide derivatives and substituted aryl groups. For example, intermediates like 4-morpholinoaniline may undergo nucleophilic substitution or amide bond formation using activating agents (e.g., HATU or EDC). Purification often employs column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures. Reaction progress is monitored via TLC or HPLC .

Q. How is the structural integrity of this compound confirmed using spectroscopic methods?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for verifying substitution patterns. For instance, the methoxyethoxy group’s protons resonate as distinct multiplets in the δ 3.4–4.0 ppm range. Infrared (IR) spectroscopy confirms carbonyl (C=O) stretches (~1650 cm⁻¹) and morpholine ring vibrations. High-resolution mass spectrometry (HRMS) validates molecular weight. Purity is assessed via HPLC with UV detection (λ = 254 nm) .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies to elucidate the role of substituents like the morpholine ring or methoxyethoxy chain?

- Methodological Answer : SAR studies require synthesizing analogs with systematic substitutions (e.g., replacing morpholine with piperazine or varying alkoxy chain lengths). Biological assays (e.g., kinase inhibition or cytotoxicity) are conducted in parallel. Data analysis includes IC₅₀ comparisons and molecular docking to identify key interactions. For example, highlights how halogen substituents (F, Cl) on phenoxy groups alter bioactivity, suggesting similar strategies for this compound .

Q. What methodologies resolve contradictions in biological assay data between structurally similar compounds?

- Methodological Answer : Contradictions often arise from assay conditions (e.g., cell line variability or solvent effects). Researchers should standardize protocols (e.g., using identical cell passages and DMSO concentrations) and validate results with orthogonal assays (e.g., SPR for binding affinity vs. cellular proliferation). Meta-analysis of published data on analogs, as seen in , helps contextualize discrepancies .

Q. How can reaction conditions be optimized for this compound using statistical experimental design?

- Methodological Answer : Design of Experiments (DoE) methods, such as factorial designs or response surface methodology, systematically vary parameters (temperature, catalyst loading, solvent ratios). For example, demonstrates how DoE reduces the number of trials needed to optimize yield while identifying critical interactions between variables .

Q. What computational approaches predict the reaction mechanisms or binding modes of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations model reaction pathways (e.g., transition states in amide bond formation). Molecular dynamics simulations explore ligand-protein interactions, focusing on the morpholine ring’s role in hydrogen bonding. ’s quantum chemical reaction path searches provide a framework for such studies .

Q. How can solubility and formulation challenges be addressed for in vivo studies?

- Methodological Answer : Solubility is determined via shake-flask assays in PBS or simulated biological fluids. If poor solubility is observed, formulation strategies include co-solvents (e.g., PEG 400), nanoemulsions, or prodrug derivatization. emphasizes the need for empirical solubility testing when data are unavailable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.